![molecular formula C7H3F5OS B2465896 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde CAS No. 2416237-46-0](/img/structure/B2465896.png)
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde
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Overview
Description
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde is a chemical compound with the molecular weight of 230.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H3F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1-3H . This indicates that the molecule consists of a thiophene ring with a carbaldehyde group at the 2-position and a pentafluoroethyl group at the 5-position.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Coupling Reactions
- Hydroxyalkylations and S-Alkylation: Thiophene-2-carbaldehyde has been utilized in hydroxyalkylation reactions with other aldehydes mediated by samarium diiodide and hexamethylphosphoramide. These reactions occur at the 5-position of thiophene-2-carbaldehyde, leading to the formation of substituted γ-lactols (Yang & Fang, 1995).
Fluorescence Sensing
- Ferric Ion Sensing: A derivative of thiophene-2-carbaldehyde, namely 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), has been synthesized and shown to be a potent fluorescent sensor for Fe3+ ions. It exhibits strong fluorescence quenching in the presence of Fe3+, making it a useful tool for detecting this ion (Zhang et al., 2016).
Synthesis Protocols
- Regioselective Synthesis: Research has been conducted on the regioselective synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde using a chemo- and regioselective Br/Li exchange reaction, demonstrating a multi-step synthesis approach with an overall yield of 33% (Bar, 2021).
Photochemical Synthesis
- 4H-Thieno[3,2-c]chromene Synthesis: A study demonstrated the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes through photochemical reactions. These compounds have potential applications as covert marking pigments due to their optical properties (Ulyankin et al., 2021).
Chemical Properties and Applications
- Thioacetalization, Chloromethylation, and Oxidation: The compound 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde was studied for its reactivity in thioacetalization, chloromethylation, and oxidation, leading to the formation of various derivatives with potential applications in material science (Papernaya et al., 2009).
Photophysical Properties
- Optical and Fluorescence Properties: Another study focused on synthesizing 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes to investigate their photophysical properties. These compounds showed moderate to high fluorescence quantum yields, indicating their potential use in applications like invisible ink dyes (Bogza et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been the focus of many studies due to its potential biological activity . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . .
Result of Action
As a thiophene derivative, it may share some of the biological activities observed in other thiophene compounds, such as anti-inflammatory, antimicrobial, and anticancer properties . .
properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5OS/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPDPAMQPIKUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(C(F)(F)F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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